5-(Bromomethyl)-2-(4-fluorophenyl)thiazole
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Overview
Description
5-(Bromomethyl)-2-(4-fluorophenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a fluorophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole typically involves the bromination of 2-(4-fluorophenyl)thiazole. One common method is to react 2-(4-fluorophenyl)thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(4-fluorophenyl)thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding thiazoline or thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazoline or thiazolidine derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-(4-fluorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-(4-fluorophenyl)thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.
5-(Bromomethyl)-2-phenylthiazole: Similar structure but without the fluorine atom on the phenyl ring, which can affect its electronic properties and reactivity.
Uniqueness
5-(Bromomethyl)-2-(4-fluorophenyl)thiazole is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H7BrFNS |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
InChI Key |
CTPGIDDAWWBVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CBr)F |
Origin of Product |
United States |
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